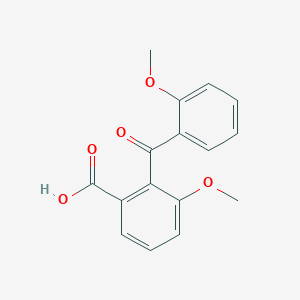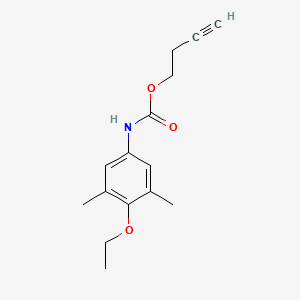
Sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is a complex polymeric compound. It is primarily used in the production of polymeric binding agents for latex coatings, adhesives, and solvent-borne polymers. This compound is known for its versatility and effectiveness in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the polymerization of neodecanoic acid, ethenyl ester with butyl 2-propenoate, ethenyl acetate, and sodium ethenesulfonate. The polymerization process is typically initiated by free-radical initiators under controlled temperature and pressure conditions. The reaction conditions are carefully monitored to ensure the desired molecular weight and polymer properties are achieved.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large-scale reactors. The monomers are mixed in specific ratios and subjected to polymerization under controlled conditions. The process involves the use of catalysts and stabilizers to enhance the efficiency and yield of the polymer. The final product is then purified and processed to meet the required specifications for various applications.
化学反応の分析
Types of Reactions
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by reducing specific functional groups.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, altering the polymer’s characteristics.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines
科学的研究の応用
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a binding agent in the formulation of various chemical products.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and medical coatings.
Industry: Applied in the production of adhesives, coatings, and sealants for various industrial purposes.
作用機序
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds with other materials. The molecular targets include various functional groups present in the polymer, which interact with the substrates to form stable complexes. The pathways involved in its action include polymerization and cross-linking reactions, which enhance the material’s strength and durability.
類似化合物との比較
Similar Compounds
Vinyl acetate: Used in the production of polyvinyl acetate, a common adhesive.
Butyl acrylate: Employed in the manufacture of acrylic polymers for coatings and adhesives.
Sodium acrylate: Utilized in the production of superabsorbent polymers for hygiene products.
Uniqueness
Neodecanoic acid, ethenyl ester, polymer with butyl 2-propenoate, ethenyl acetate and sodium ethenesulfonate is unique due to its combination of monomers, which imparts specific properties such as enhanced adhesion, flexibility, and chemical resistance. This makes it particularly suitable for applications requiring durable and high-performance materials.
特性
CAS番号 |
82199-03-9 |
|---|---|
分子式 |
C25H43NaO9S |
分子量 |
542.7 g/mol |
IUPAC名 |
sodium;but-3-enoic acid;butyl prop-2-enoate;ethenesulfonate;ethenyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C12H22O2.C7H12O2.C4H6O2.C2H4O3S.Na/c1-5-14-11(13)9-7-6-8-10-12(2,3)4;1-3-5-6-9-7(8)4-2;1-2-3-4(5)6;1-2-6(3,4)5;/h5H,1,6-10H2,2-4H3;4H,2-3,5-6H2,1H3;2H,1,3H2,(H,5,6);2H,1H2,(H,3,4,5);/q;;;;+1/p-1 |
InChIキー |
ODEYPUXFGGPVAP-UHFFFAOYSA-M |
正規SMILES |
CCCCOC(=O)C=C.CC(C)(C)CCCCCC(=O)OC=C.C=CCC(=O)O.C=CS(=O)(=O)[O-].[Na+] |
関連するCAS |
82199-03-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[(3S,4S)-3-bromo-1,2,3,4-tetrahydrochrysen-4-yl] 2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetate](/img/structure/B14414831.png)

![3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5(2H)-ylidene]-3H-indole](/img/structure/B14414843.png)

![2-{2-[4-(Benzyloxy)phenoxy]ethyl}-2H-1,2,3-triazole](/img/structure/B14414855.png)
